N-(3-chloro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
説明
N-(3-Chloro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is an acetamide derivative featuring a pyrimidinone core substituted with a methyl group at position 5 and an N-linked 3-chloro-4-methylphenyl group.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-3-4-11(5-12(9)15)17-13(19)7-18-8-16-6-10(2)14(18)20/h3-6,8H,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUGFCOEMVKYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC=C(C2=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-chloro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of N-(3-chloro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can be represented as follows:
- Molecular Formula : C14H14ClN3O
- Molecular Weight : 273.73 g/mol
The compound consists of a chlorinated phenyl group attached to a pyrimidine derivative through an acetamide linkage, which is significant for its biological interactions.
Research indicates that this compound may exhibit activity against various biological targets, particularly in the realm of cancer therapy and enzyme inhibition. The presence of the pyrimidine ring is often associated with interactions with nucleic acids and enzymes involved in cellular proliferation.
Anticancer Activity
Several studies have highlighted the anticancer properties of similar compounds within the pyrimidine class. For instance, compounds with structural similarities have been shown to inhibit specific kinases involved in tumor growth. The mechanism typically involves:
- Inhibition of Kinase Activity : Targeting pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells through various signaling pathways.
Case Studies
-
Study on Inhibitory Effects :
In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives similar to N-(3-chloro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide were tested for their ability to inhibit specific cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting potential therapeutic applications in oncology . -
Enzyme Inhibition :
Another research article focused on the enzyme inhibition properties of pyrimidine derivatives, revealing that certain compounds could effectively inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers and neurodegenerative diseases . This aligns with the expected activity profile for N-(3-chloro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its efficacy and safety profile. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its therapeutic potential.
| Property | Description |
|---|---|
| Solubility | Moderate solubility in organic solvents; limited in water |
| Half-life | To be determined through clinical studies |
| Bioavailability | Potentially high due to structural characteristics |
類似化合物との比較
Heterocyclic Core Variations
- Pyrimidinone vs. Pyridazinyl: The target compound’s pyrimidinone core (6-oxopyrimidine) differs from pyridazinyl derivatives (e.g., ) in nitrogen positioning, which can alter hydrogen-bonding interactions with biological targets. Pyridazinyl analogs in exhibit dichloro substitution, enhancing electrophilicity and possibly binding affinity.
- Thienopyrimidine vs.
Substituent Effects
- Chloro vs. Methoxy Groups : Chloro substituents (as in the target compound and ) enhance electronegativity and steric bulk, whereas methoxy groups (e.g., ) improve metabolic stability through reduced oxidative degradation.
- Thioether Linkage : The thioether bridge in increases molecular rigidity and lipophilicity, which may improve membrane permeability but complicate synthetic routes compared to oxygen-based linkages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
